molecular formula C19H16N4O2S B2940786 N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-10-3

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No. B2940786
CAS RN: 671199-10-3
M. Wt: 364.42
InChI Key: ZARQIIIDCDONJA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, also known as MTQA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have focused on the synthesis of various derivatives of triazoloquinolinyl sulfanyl acetamides, highlighting their methodologies and the chemical properties of these compounds. For instance, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, emphasizing the efficiency of DCC coupling and azide coupling methods in producing these compounds with good to moderate yields (Fathalla, 2015).

Pharmacological Applications

Several studies have explored the pharmacological potentials of triazoloquinoline derivatives:

  • Anticancer Activity : Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity. They reported that certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

  • Antihistaminic Agents : Alagarsamy et al. (2009) synthesized 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, evaluating them as H1-antihistaminic agents. The study found that these compounds protected animals from histamine-induced bronchospasm, indicating their potential as antihistaminic agents (Alagarsamy et al., 2009).

  • Adenosine Receptor Antagonists : Research by Catarzi et al. (2005) on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists demonstrated the potential of these compounds in modulating adenosine receptor activities. This suggests their application in treating conditions related to adenosine receptor dysfunctions (Catarzi et al., 2005).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-9-7-14(8-10-15)20-18(24)12-26-19-22-21-17-11-6-13-4-2-3-5-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARQIIIDCDONJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

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